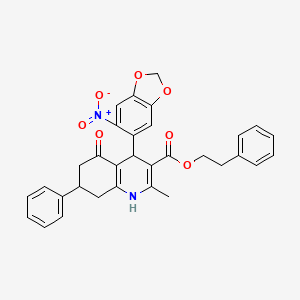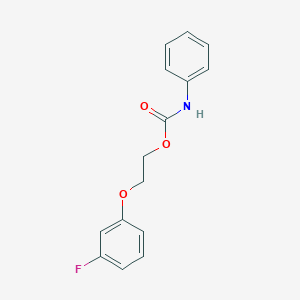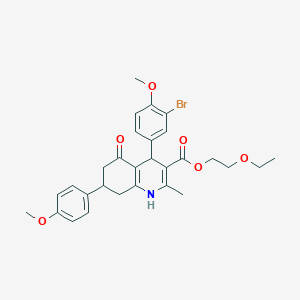![molecular formula C21H18N2O4 B4979983 (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4979983.png)
(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic organic compound with a complex structure It features a pyrazolidine-3,5-dione core substituted with a benzylidene group, which is further modified with ethoxy and prop-2-yn-1-yloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione typically involves multiple steps:
Formation of the pyrazolidine-3,5-dione core: This can be achieved through the reaction of phenylhydrazine with maleic anhydride under acidic conditions.
Introduction of the benzylidene group: The pyrazolidine-3,5-dione is then reacted with 3-ethoxy-4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene group.
Substitution: The ethoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Triple bond compounds: Such as acetylene and cyanogen, which feature strong triple bonds.
Steviol glycosides: Natural compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione is unique due to its specific substitution pattern and the presence of both ethoxy and prop-2-yn-1-yloxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c1-3-12-27-18-11-10-15(14-19(18)26-4-2)13-17-20(24)22-23(21(17)25)16-8-6-5-7-9-16/h1,5-11,13-14H,4,12H2,2H3,(H,22,24)/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJTQIOBGHVKI-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-(2-tert-butylphenoxy)butyl]morpholine](/img/structure/B4979901.png)

![N-benzyl-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B4979908.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-4-methyl-8-(methylthio)quinoline](/img/structure/B4979910.png)
![1-[4-(2-bromophenoxy)butyl]pyrrolidine](/img/structure/B4979922.png)
![2-fluoro-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B4979942.png)


![11-(2,5-difluorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4979969.png)
![methyl 4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4979971.png)

![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
